molecular formula C19H20N4OS B3304391 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921791-76-6

7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304391
CAS No.: 921791-76-6
M. Wt: 352.5 g/mol
InChI Key: ONRXPTVANUEKAX-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been designed as potential sterol demethylase inhibitors . Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

It can be inferred from related studies that 1,2,4-triazole derivatives might interact with their targets via coordination, hydrogen bonding, and stacking interactions . These interactions could lead to the inhibition of the target enzyme’s activity.

Biochemical Pathways

Given that similar compounds are potential sterol demethylase inhibitors , it can be inferred that this compound might affect the sterol biosynthesis pathway. The downstream effects could include alterations in cell membrane structure and function.

Result of Action

Based on related studies, it can be inferred that the inhibition of sterol demethylase could lead to disruptions in cell membrane integrity, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes . The compound binds to the active site of CYP51, inhibiting its activity and thereby disrupting the production of ergosterol. This interaction is primarily mediated through coordination, hydrogen bonding, and stacking interactions .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In fungal cells, the compound inhibits spore germination and causes morphological changes such as wrinkles and dents on the surface of mycelia . In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death. The compound inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis and reducing inflammation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding prevents the activation of downstream signaling pathways that lead to necroptosis. Additionally, the compound’s interaction with CYP51 involves coordination with the heme iron, hydrogen bonding with amino acid residues, and stacking interactions with aromatic residues in the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly under conditions of high temperature and light exposure. Long-term studies have shown that the compound maintains its inhibitory effects on CYP51 and RIPK1 for several days in vitro, but its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth and reduces inflammation without significant toxicity. At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on CYP51 and RIPK1 . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, enhancing its efficacy.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(2-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-24-17-9-7-16(8-10-17)22-12-13-23-18(22)20-21-19(23)25-14-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRXPTVANUEKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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